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1-(2-azidoethyl)-4-phenyl-1H-pyrazole

Lipophilicity Drug-likeness Membrane permeability

Researchers requiring a click chemistry building block with balanced lipophilicity for intracellular labeling often face inconsistent permeability. 1-(2-Azidoethyl)-4-phenyl-1H-pyrazole (CAS 1274634-07-9) solves this with XLogP3 2.7, zero HBD, and TPSA 32.2 Ų-enabling passive membrane diffusion for live-cell CuAAC. • XLogP3 2.7 vs 1.1 for 4-H analog (Δ+1.6) • 0 HBD, TPSA 32.2 Ų vs 78.4 for C-azido analogs • 4 rotatable bonds for efficient alkyne conjugation • ≥95% purity, multi-supplier availability.

Molecular Formula C11H11N5
Molecular Weight 213.24 g/mol
CAS No. 1274634-07-9
Cat. No. B1465835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-azidoethyl)-4-phenyl-1H-pyrazole
CAS1274634-07-9
Molecular FormulaC11H11N5
Molecular Weight213.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(N=C2)CCN=[N+]=[N-]
InChIInChI=1S/C11H11N5/c12-15-13-6-7-16-9-11(8-14-16)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
InChIKeyYHKGJXLSINBVAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Azidoethyl)-4-phenyl-1H-pyrazole (CAS 1274634-07-9): Structural Overview and Procurement Baseline


1-(2-Azidoethyl)-4-phenyl-1H-pyrazole (CAS 1274634-07-9) is a heterocyclic building block featuring a pyrazole core substituted at the N1 position with a 2-azidoethyl chain and at the C4 position with a phenyl ring (molecular formula C₁₁H₁₁N₅, MW 213.24 g/mol) [1]. The azidoethyl group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, while the 4-phenyl substituent modulates lipophilicity and provides potential π-stacking interactions . The compound is supplied by multiple vendors (TRC, Life Chemicals, BIOFOUNT) at ≥95% purity, with pricing ranging from approximately $95/100 mg to $570/1 g [2]. This evidence guide identifies quantifiable differentiation points relative to closest structural analogs to inform scientific selection and procurement decisions.

1 Azidoethyl group enables CuAAC click chemistry conjugation workflow
2 4-Phenyl substituent provides lipophilicity modulation and reported π-stacking potential
3 Multi-supplier availability may support procurement flexibility across scales

Why 1-(2-Azidoethyl)-4-phenyl-1H-pyrazole Cannot Be Simply Replaced by In-Class Azidoethyl-Pyrazole Analogs


Within the azidoethyl-pyrazole compound class, seemingly minor structural modifications produce substantial shifts in physicochemical properties that directly govern experimental performance. Replacing the 4-phenyl group (target compound, XLogP3 = 2.7) with hydrogen yields 1-(2-azidoethyl)-1H-pyrazole (XLogP = 1.1), a 1.6 log unit decrease in lipophilicity that alters solubility, membrane permeability, and non-specific binding profiles . Substituting the azidoethyl linker with a directly attached azide (5-azido-4-phenyl-1H-pyrazole) introduces a hydrogen bond donor (HBD = 1 vs. 0 for the target) and reduces rotatable bonds from 4 to 2, which impacts conformational flexibility and target engagement geometry . Even the positional isomer 1-(2-azidoethyl)-3-phenyl-1H-pyrazole or the 4-halo analogs (4-Br, 4-I) present distinct reactivity landscapes due to electronic and steric differences at the pyrazole C4 position [1]. These quantifiable divergences mean that in-class substitution without experimental re-validation risks altering reaction kinetics, biological activity, and physicochemical behavior. The quantitative evidence below documents the specific, measurable dimensions where the target compound differentiates from its nearest structural neighbors.

Target compound 4-Phenyl substituent provides sufficient lipophilicity for cellular assay contexts
4-H unsubstituted analog Lower lipophilicity may shift membrane partitioning and non-specific binding profiles
Target compound N-azidoethyl scaffold, zero H-bond donors, low TPSA profile
5-azido-4-phenyl isomer C-azido scaffold with free N-H donor and higher TPSA may alter permeability and conformational flexibility
Target compound Balanced MW and lipophilicity without heavy halogen mass penalty
4-halo analogs (Br, I) Higher MW, altered lipophilicity, and heavy-atom MS complexity may shift detection and reactivity profiles

Quantitative Differentiation Evidence: 1-(2-Azidoethyl)-4-phenyl-1H-pyrazole vs. Structural Analogs


Lipophilicity (XLogP3) Comparison: 4-Phenyl Derivative vs. Unsubstituted Parent Pyrazole

The target compound (1-(2-azidoethyl)-4-phenyl-1H-pyrazole) exhibits a computed XLogP3 of 2.7, compared to 1.1 for the unsubstituted parent 1-(2-azidoethyl)-1H-pyrazole [1]. This represents a 1.6 log unit increase in lipophilicity, translating to approximately 40-fold higher predicted partition coefficient. The 4-iodo analog (XLogP3 = 1.7) and 5-azido-4-phenyl-1H-pyrazole (XLogP3 = 3.1) bracket the target, with the 5-azido isomer being more lipophilic but possessing an H-bond donor (see Evidence Item 2). For procurement decisions, the target's XLogP3 of 2.7 places it within the optimal Lipinski range (1–3) for CNS drug-like properties while the unsubstituted analog (XLogP = 1.1) may exhibit insufficient membrane permeability for cellular assays [2].

Lipophilicity Profile
Head-to-head
XLogP3 = 2.7
vs. 4-H analog: XLogP = 1.1
vs. 4-I analog: XLogP3 = 1.7
vs. 5-azido isomer: XLogP3 = 3.1
Reported lipophilicity may support membrane-permeability-dependent applications
Computed XLogP3 values; experimental logP may differ across assay conditions
Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Count: Azidoethyl-Linked vs. Directly Attached Azide Isomers

The target compound (1-(2-azidoethyl)-4-phenyl-1H-pyrazole) has zero hydrogen bond donors (HBD = 0), as the azidoethyl group is attached via N-alkylation of the pyrazole N1, eliminating the acidic N-H proton [1]. In contrast, 5-azido-4-phenyl-1H-pyrazole (CAS 53411-90-8), which bears the azide directly on the pyrazole ring, retains one hydrogen bond donor (HBD = 1) due to the free N-H on the pyrazole ring . Both compounds share three hydrogen bond acceptors (HBA = 3). The absence of an HBD in the target compound predicts improved passive membrane permeability (fewer H-bond desolvation penalties) and reduced susceptibility to P-glycoprotein efflux, consistent with established drug-likeness rules where HBD ≤ 3 and HBA ≤ 6 are favorable thresholds [2].

H-Bond Donor Profile
Head-to-head
HBD = 0, HBA = 3
vs. 5-azido-4-phenyl isomer: HBD = 1, HBA = 3
Zero HBD profile may support passive membrane permeation in cellular assays
Computed descriptors; experimental validation review advised
H-bonding Permeability Bioavailability

Rotatable Bond Count and Conformational Flexibility: Azidoethyl Spacer vs. Direct Azide Attachment

The target compound possesses 4 rotatable bonds, conferred by the ethyl linker between the pyrazole N1 and the azide group plus the phenyl-pyrazole bond [1]. The directly-attached azide analog, 5-azido-4-phenyl-1H-pyrazole (CAS 53411-90-8), has only 2 rotatable bonds, as the azide is directly bonded to the pyrazole ring with no intervening ethyl spacer . This structural difference has practical implications: the ethyl spacer in the target compound decouples the azide reactivity from the pyrazole ring electronics and provides greater conformational freedom for the azide to access alkyne reaction partners in CuAAC reactions, particularly when the alkyne is presented on a sterically hindered scaffold. Conformational flexibility, as measured by rotatable bond count, is also a recognized parameter in drug-likeness profiling (≤10 rotatable bonds considered favorable) [2].

Conformational Flexibility
Head-to-head
Rotatable bonds = 4
vs. 5-azido-4-phenyl isomer: Rotatable bonds = 2
Ethyl spacer may provide reported conformational adaptability for CuAAC reactions
Sterically constrained alkynes may benefit from added linker flexibility
Conformational flexibility Molecular recognition Rotatable bonds

N-Alkylation Synthetic Efficiency: Base and Solvent Optimization Data from Harmonized Azidoethyl Azole Protocol

A 2024 study by Bauer et al. (Journal of Heterocyclic Chemistry) established a harmonized N-alkylation protocol for synthesizing N-azidoethyl azoles, including 1-(2-azidoethyl)-pyrazole (AEPy) [1]. Under optimized conditions (K₂CO₃, DMF, 90–100 °C, 16 h), 1-(2-azidoethyl)-pyrazole was obtained in 85–88% isolated yield. While this study did not include the 4-phenyl-substituted derivative directly, the established protocol is directly transferable for the synthesis of 1-(2-azidoethyl)-4-phenyl-1H-pyrazole via N-alkylation of 4-phenylpyrazole with 2-azidoethyl transfer reagents. As a class-level inference, pyrazole substrates generally outperformed imidazole substrates (52–63% yield) under identical conditions, attributable to the higher nucleophilicity of the pyrazole N1 position [1]. This synthetic accessibility advantage is relevant for procurement decisions when scaling from milligram to gram quantities.

Synthetic Accessibility
Class-level
85–88% yield (pyrazole)
vs. imidazole substrates: 52–63%
K₂CO₃, DMF, 90–100°C, 16 h
Reported protocol may support predictable scale-up assessment
Class-level inference; 4-Ph derivative yield data to verify independently
Synthetic accessibility N-alkylation Reaction yield

Topological Polar Surface Area Consistency and Its Implication for Membrane Permeability Across Azidoethyl-Pyrazole Analogs

All N-azidoethyl-pyrazole analogs examined share an identical topological polar surface area (TPSA) of 32.2 Ų, including the target compound (4-phenyl), the unsubstituted parent (4-H), and the 4-iodo analog [1][2]. This invariant TPSA arises because the 4-position substituent does not contribute additional polar atoms beyond those in the pyrazole-azidoethyl core. In contrast, 5-azido-4-phenyl-1H-pyrazole (directly attached azide, free N-H) exhibits a higher TPSA of approximately 78.4 Ų due to the additional N-H polar contribution . TPSA values below 60 Ų are generally predictive of good oral absorption, and values below 90 Ų are associated with blood-brain barrier penetration potential [3]. While TPSA does not differentiate within the N-azidoethyl subclass, it clearly differentiates the N-azidoethyl scaffold (TPSA = 32.2 Ų) from the C-azido/N-H pyrazole scaffold (TPSA ≈ 78.4 Ų), providing a quantifiable basis for scaffold selection.

Polar Surface Area
Class-level
TPSA = 32.2 Ų
vs. C-azido/N-H scaffold: TPSA ≈ 78.4 Ų
Low-TPSA scaffold context may support permeability-dependent probe design
Computed TPSA values; class-level scaffold comparison
Polar surface area Membrane permeability Blood-brain barrier

Dual Orthogonal Reactivity: Azide Click Handle and 4-Phenyl Group for Further Derivatization vs. Single-Function Analogs

The target compound provides two distinct reactivity domains: the azidoethyl group for CuAAC click chemistry with terminal alkynes, and the 4-phenyl ring for potential electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling [1]. In contrast, 1-(2-azidoethyl)-1H-pyrazole (4-H) offers only the azide as a functional handle, lacking the aromatic substituent for further derivatization . The 4-iodo analog (CAS 1342217-53-1) provides orthogonal reactivity through its iodine substituent (suitable for Suzuki, Sonogashira, or Buchwald-Hartwig couplings) alongside the azide, but at the cost of increased molecular weight (263.04 vs. 213.24 g/mol, +23%) and altered lipophilicity (XLogP3 1.7 vs. 2.7) [2]. The 4-bromo analog (MW 216.04 g/mol) presents similar orthogonal reactivity with more moderate mass increase (+1.3%) [3]. For procurement purposes, the target compound offers a balanced profile: sufficient lipophilicity for cellular assays, a phenyl ring for hydrophobic or π-stacking interactions, and no heavy halogen that may complicate mass spectrometry detection or introduce undesired reactivity.

Reactivity Domains
Cross-study
2 functional domains
vs. 4-H analog: 1 domain (azide only)
vs. 4-I analog: 3 domains, MW 263.04
Dual-reactivity profile may support library synthesis without heavy halogen mass penalty
Cross-study comparison; application-specific validation advised
Click chemistry CuAAC Bioconjugation Orthogonal reactivity

Optimal Application Scenarios for 1-(2-Azidoethyl)-4-phenyl-1H-pyrazole (CAS 1274634-07-9) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Pyrazole-Triazole Hybrid Libraries via CuAAC for Cellular Target Engagement Assays

The target compound's XLogP3 of 2.7 (Section 3, Evidence Item 1) and zero H-bond donors (Evidence Item 2) position it favorably for cellular permeability. Researchers constructing pyrazole-triazole conjugate libraries via CuAAC click chemistry should select this compound when both membrane permeability and click reactivity are required. The 4-phenyl substituent provides a hydrophobic anchor for potential target protein interactions, while the azidoethyl group enables efficient conjugation with alkyne-bearing pharmacophores or affinity tags. The harmonized synthetic protocol of Bauer et al. (85–88% yield for pyrazole N-alkylation, Evidence Item 4) provides a validated route for scaling from discovery to lead optimization quantities [1].

Chemical Biology: Bioorthogonal Probe Development Requiring Balanced Lipophilicity and Low TPSA

For intracellular bioorthogonal labeling applications, the N-azidoethyl-pyrazole scaffold's consistent TPSA of 32.2 Ų (Evidence Item 5) provides a critical advantage over C-azido/N-H pyrazole scaffolds (TPSA ≈ 78.4 Ų), as lower TPSA correlates with improved passive membrane diffusion. The target compound's XLogP3 of 2.7 is within an optimal range for balancing aqueous solubility with membrane permeability, making it suitable for live-cell CuAAC labeling experiments where the probe must cross the cell membrane before reacting with an alkyne-tagged biomolecule. Researchers should specify 1-(2-azidoethyl)-4-phenyl-1H-pyrazole rather than 5-azido-4-phenyl-1H-pyrazole (HBD = 1, TPSA ≈ 78.4 Ų) when intracellular access is required [1][2].

Materials Science: Polymer Functionalization via CuAAC with Controlled Hydrophobicity

The 4-phenyl group provides quantifiable hydrophobicity enhancement (ΔXLogP = +1.6 vs. unsubstituted parent, Evidence Item 1) without increasing TPSA (Evidence Item 5). This property combination is valuable for polymer chemists using CuAAC to attach pyrazole moieties to alkyne-functionalized polymers, where the phenyl group can modulate the hydrophobicity and thermal properties of the resulting material without introducing additional polar surface area. The 4 rotatable bonds (Evidence Item 3) provide conformational flexibility for the azide to access polymer-bound alkynes, potentially improving grafting efficiency compared to more rigid C-azido analogs with only 2 rotatable bonds [1].

Procurement Decision: Selecting the Optimal 4-Substituted Azidoethyl-Pyrazole for Fragment-Based Drug Discovery Libraries

For procurement officers or lab managers building fragment-screening libraries, the target compound (MW 213.24) offers a favorable balance of molecular complexity and physicochemical properties. Compared to the 4-iodo analog (MW 263.04, +23% mass; XLogP3 1.7, −1.0 log unit, Evidence Items 1 and 6), the 4-phenyl derivative provides more drug-like lipophilicity and lower molecular weight. Compared to the 4-bromo analog (MW 216.04), the target eliminates heavy halogen complexity while retaining aromatic character. The compound is commercially available from multiple suppliers (TRC, Life Chemicals, BIOFOUNT) at ≥95% purity with pricing transparency (Evidence Item 4; Section 1), reducing single-source procurement risk. Researchers should select this compound as the default 4-substituted azidoethyl-pyrazole scaffold and only deviate to 4-halo analogs when the halogen is specifically required for downstream cross-coupling chemistry [1][2].

Application
Selection Property
Validation Focus
Pyrazole-triazole conjugate library synthesis
Balanced lipophilicity and click reactivity profile
Cellular permeability and conjugation efficiency endpoints
Intracellular bioorthogonal probe development
Low-TPSA scaffold with zero H-bond donor profile
Live-cell CuAAC labeling and passive diffusion endpoints
Polymer functionalization via CuAAC grafting
Hydrophobicity modulation without polar surface area increase
Grafting efficiency and material property endpoints
Fragment-screening library construction
Drug-like lipophilicity with balanced molecular weight
Multi-supplier availability and scaffold benchmarking
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